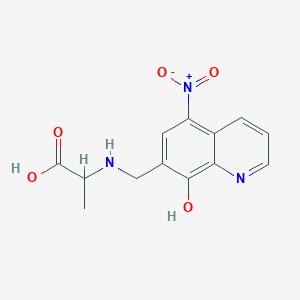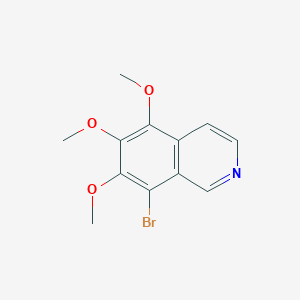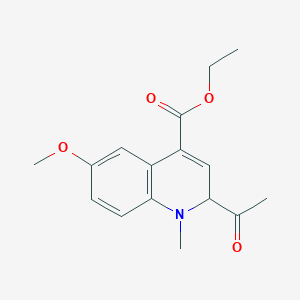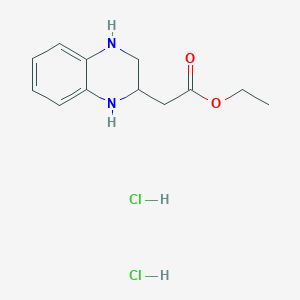
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a hydroxy group at position 8 and a nitro group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 8-hydroxyquinoline to introduce the nitro group at position 5. This is followed by the alkylation of the resulting 5-nitro-8-hydroxyquinoline with a suitable alkylating agent to introduce the methyl group at position 7. The final step involves the reaction of the intermediate with an amino acid derivative, such as alanine, under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a quinoline-8-one derivative.
Reduction: Formation of 2-(((8-Hydroxy-5-aminoquinolin-7-yl)methyl)amino)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the quinoline moiety.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions due to the presence of the hydroxy and amino groups, which can disrupt metal-dependent biological processes. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar chelating properties but lacking the nitro and amino acid moieties.
5-Nitro-8-hydroxyquinoline: Similar structure but without the amino acid moiety, used as an antimicrobial agent.
Quinoline-8-carboxylic acid: Contains a carboxylic acid group but lacks the nitro and amino substituents.
Uniqueness
2-(((8-Hydroxy-5-nitroquinolin-7-yl)methyl)amino)propanoic acid is unique due to the combination of the quinoline ring system with the hydroxy, nitro, and amino acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
84677-20-3 |
|---|---|
分子式 |
C13H13N3O5 |
分子量 |
291.26 g/mol |
IUPAC名 |
2-[(8-hydroxy-5-nitroquinolin-7-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(13(18)19)15-6-8-5-10(16(20)21)9-3-2-4-14-11(9)12(8)17/h2-5,7,15,17H,6H2,1H3,(H,18,19) |
InChIキー |
WFKCGOXPFCDCKV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NCC1=CC(=C2C=CC=NC2=C1O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine](/img/structure/B11838260.png)


![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)
![5-(Hexyloxy)-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11838284.png)







